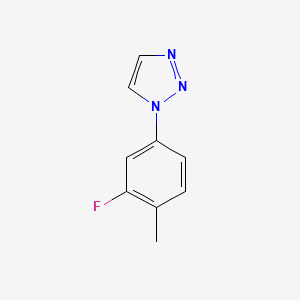

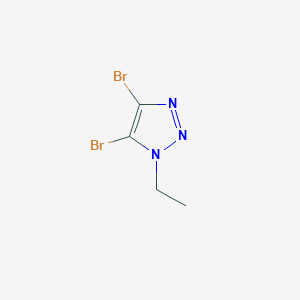

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole” were not found, triazoles are generally synthesized using a variety of methods. For instance, 1,2,4-triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides information about the molecular structure of similar compounds .Chemical Reactions Analysis

Triazoles are involved in a variety of chemical reactions due to their unique structure and properties. They are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, and others. For example, a similar compound, 3-Fluoro-4-methylphenyl isocyanate, has a molecular weight of 151.138 Da .Scientific Research Applications

Intermolecular Interactions and Structural Analysis

- Experimental and Theoretical Analysis of Intermolecular Interactions: Research by Shukla et al. (2014) involved the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro derivatives. These derivatives showed various intermolecular interactions like C–H⋯π and lp⋯π, studied using X-ray diffraction and computational procedures, providing insights into the nature of these interactions in 1,2,4-triazoles (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis and Biological Activity

Synthesis and Analgesic Potential

Muhammad Zaheer and colleagues (2021) reported the microwave-assisted synthesis of 1,2,4-triazole derivatives with significant analgesic effects, highlighting the therapeutic potential of these compounds in pain management (Zaheer et al., 2021).

Antimicrobial Studies

A study by Desabattina et al. (2014) involved synthesizing 1,2,4-triazole derivatives and testing their antimicrobial properties. The halogen substituted compounds, which include fluorine-substituted triazoles, exhibited enhanced antimicrobial effects (Desabattina et al., 2014).

Crystal Structure and Pharmacological Properties

Crystal Structure Analysis

Research by Liang (2009) involved the synthesis of a 1,2,4-triazole compound with structural analysis using X-ray diffraction. This study contributes to understanding the molecular geometry and stability of such compounds (Liang, 2009).

Neuroprotective Effects of Hybrids

A study by Haque et al. (2017) synthesized ferrocene-1H-1,2,3-triazole hybrids, demonstrating their neuroprotective effects. These hybrids present a promising area for developing novel therapeutic agents (Haque et al., 2017).

Antioxidant Properties and Therapeutic Potential

- Antioxidant Capacity of Triazole-Containing Nitrones: Hadjipavlou-Litina et al. (2022) reported the synthesis of 1,2,3-triazole-containing nitrones, exploring their antioxidant ability. These compounds show significant potential as antioxidants, indicating their use in preventing oxidative stress-related diseases (Hadjipavlou-Litina et al., 2022).

Safety And Hazards

properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-2-3-8(6-9(7)10)13-5-4-11-12-13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNRQIRBWFBRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2789399.png)

![2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789407.png)

![8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one](/img/structure/B2789409.png)

![2-ethyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2789411.png)